

Hsp90-IN-15 (CAS 2252283-32-0): A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Hsp90-IN-15	
Cat. No.:	B15140965	Get Quote

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Introduction

Hsp90-IN-15 is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide range of client proteins, many of which are implicated in cancer progression. As an Hsp90 inhibitor, **Hsp90-IN-15** presents potential as a tool for cancer research and drug discovery. This technical guide provides a comprehensive overview of the available information on **Hsp90-IN-15**, including its mechanism of action, physicochemical properties, and relevant experimental protocols and signaling pathways for studying its effects.

While specific quantitative data such as IC50, Ki, and detailed experimental protocols for **Hsp90-IN-15** are not extensively available in the public domain, this guide furnishes researchers with the necessary foundational knowledge and generalized methodologies to investigate its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Hsp90-IN-15** is provided in the table below.



Property	Value
CAS Number	2252283-32-0
Molecular Formula	C23H27F3N4
Molecular Weight	416.48 g/mol
Physical State	Solid

Biological Activity

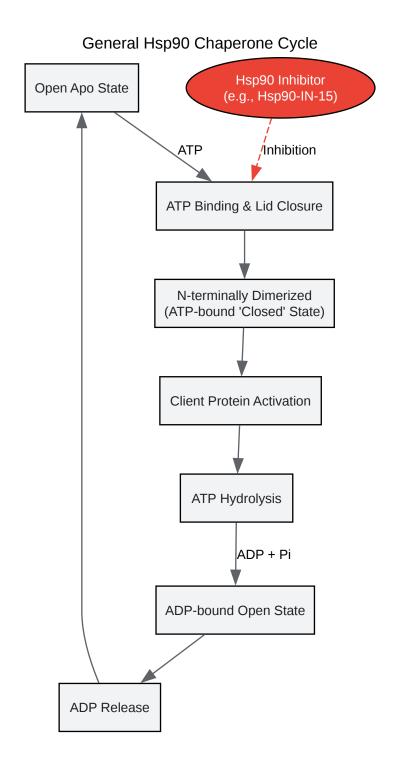
Hsp90-IN-15 is characterized as an inhibitor of Hsp90. Its mechanism of action is presumed to involve binding to one of the ATP-binding pockets of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.

In cellular studies, **Hsp90-IN-15** has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in HeLa (human cervical cancer) cells.[1]

Mechanism of Action: The Hsp90 Chaperone Cycle

Hsp90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP. The chaperone cycle involves a series of conformational changes that are essential for client protein activation and release. Hsp90 inhibitors, including presumably **Hsp90-IN-15**, disrupt this cycle.





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A simplified diagram of the Hsp90 chaperone cycle and the point of inhibition.



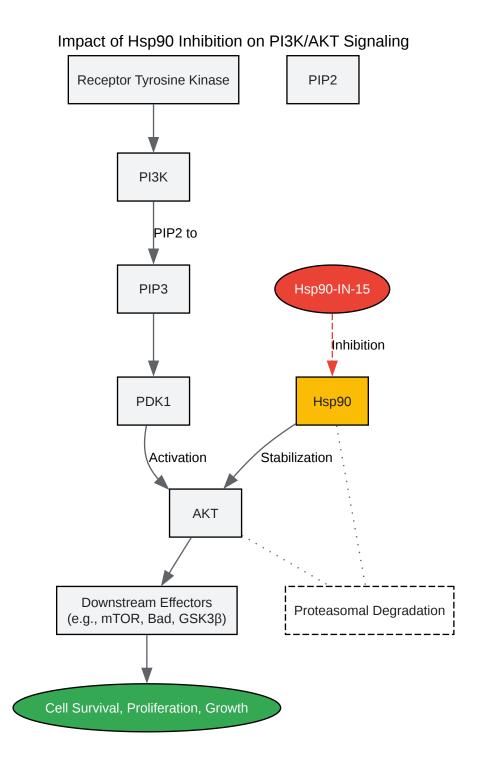
Key Signaling Pathways Affected by Hsp90 Inhibition

Hsp90 plays a critical role in maintaining the stability and function of key proteins in various oncogenic signaling pathways. Inhibition of Hsp90 can therefore simultaneously disrupt multiple pathways driving cancer cell proliferation and survival.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. AKT, a key kinase in this pathway, is a well-established Hsp90 client protein.





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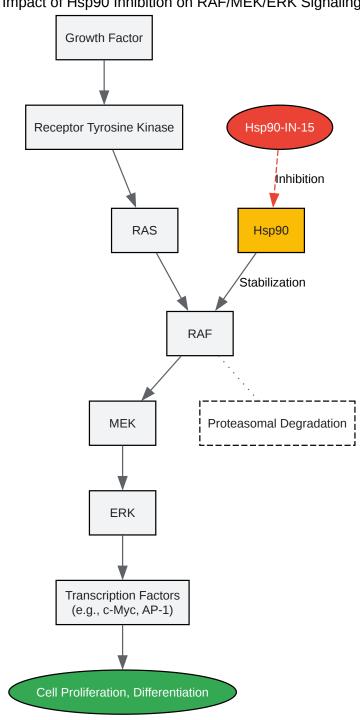
Inhibition of Hsp90 leads to the degradation of its client protein AKT.



RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Several components of this pathway, including RAF and MEK, are Hsp90 client proteins.





Impact of Hsp90 Inhibition on RAF/MEK/ERK Signaling

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Hsp90 inhibition destabilizes RAF, a key component of the MAPK pathway.



Experimental Protocols

The following are generalized protocols for assays commonly used to characterize Hsp90 inhibitors. These should be optimized for the specific cell lines and experimental conditions being used.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Hsp90-IN-15
- · Cancer cell line of interest (e.g., HeLa)
- · Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of Hsp90-IN-15 in complete growth medium.
- Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Hsp90-IN-15. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

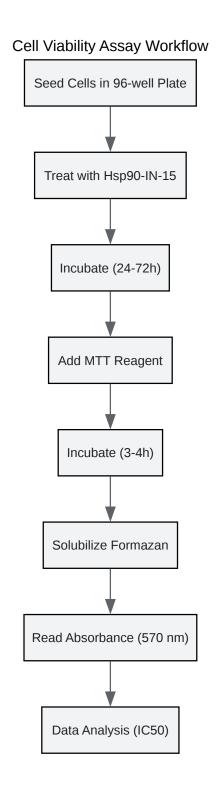






- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the doseresponse curve to determine the IC50 value.





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References

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